molecular formula C6H10O6 B3058463 D-Dimethyl tartrate CAS No. 89599-43-9

D-Dimethyl tartrate

Cat. No.: B3058463
CAS No.: 89599-43-9
M. Wt: 178.14 g/mol
InChI Key: PVRATXCXJDHJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Dimethyl tartrate: is an organic compound with the molecular formula C6H10O6 . It is a diester of tartaric acid, specifically the dimethyl ester of D-tartaric acid. This compound is known for its optical activity and is used in various chemical syntheses due to its chiral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Dimethyl tartrate can be synthesized through the esterification of D-tartaric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing D-tartaric acid with methanol and a small amount of sulfuric acid as a catalyst. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques like distillation columns ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Dimethyl tartrate in chemical reactions involves its ability to act as a chiral auxiliary, influencing the stereochemistry of the products formed. It interacts with reagents and substrates in a way that promotes the formation of one enantiomer over the other, thus enabling enantioselective synthesis .

Comparison with Similar Compounds

Uniqueness: D-Dimethyl tartrate is unique due to its specific optical activity and its ability to act as a chiral auxiliary in asymmetric synthesis. Its properties make it particularly valuable in the production of enantiomerically pure compounds, which are essential in various scientific and industrial applications .

Properties

IUPAC Name

dimethyl 2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRATXCXJDHJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871788
Record name Dimethyl 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89599-43-9
Record name NSC517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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